

Solvent Formulations for In Vivo Administration

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Compound Focus: Bms-066

CAS No.: 914946-88-6

Cat. No.: S521582

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The following table summarizes a proven formulation for preparing **BMS-066** working solutions for animal studies, based on data from supplier protocols [1] [2].

Component	Protocol 1 (Volume Ratio)	Protocol 2 (Volume Ratio)
DMSO	10%	10%
PEG 300	40%	-
Tween 80	5%	-
Saline	45%	-
Corn Oil	-	90%
Final Solution	Clear solution, ≥ 2.5 mg/mL	Clear solution, ≥ 2.5 mg/mL
Recommended Use	Standard use	If continuous dosing exceeds half a month

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

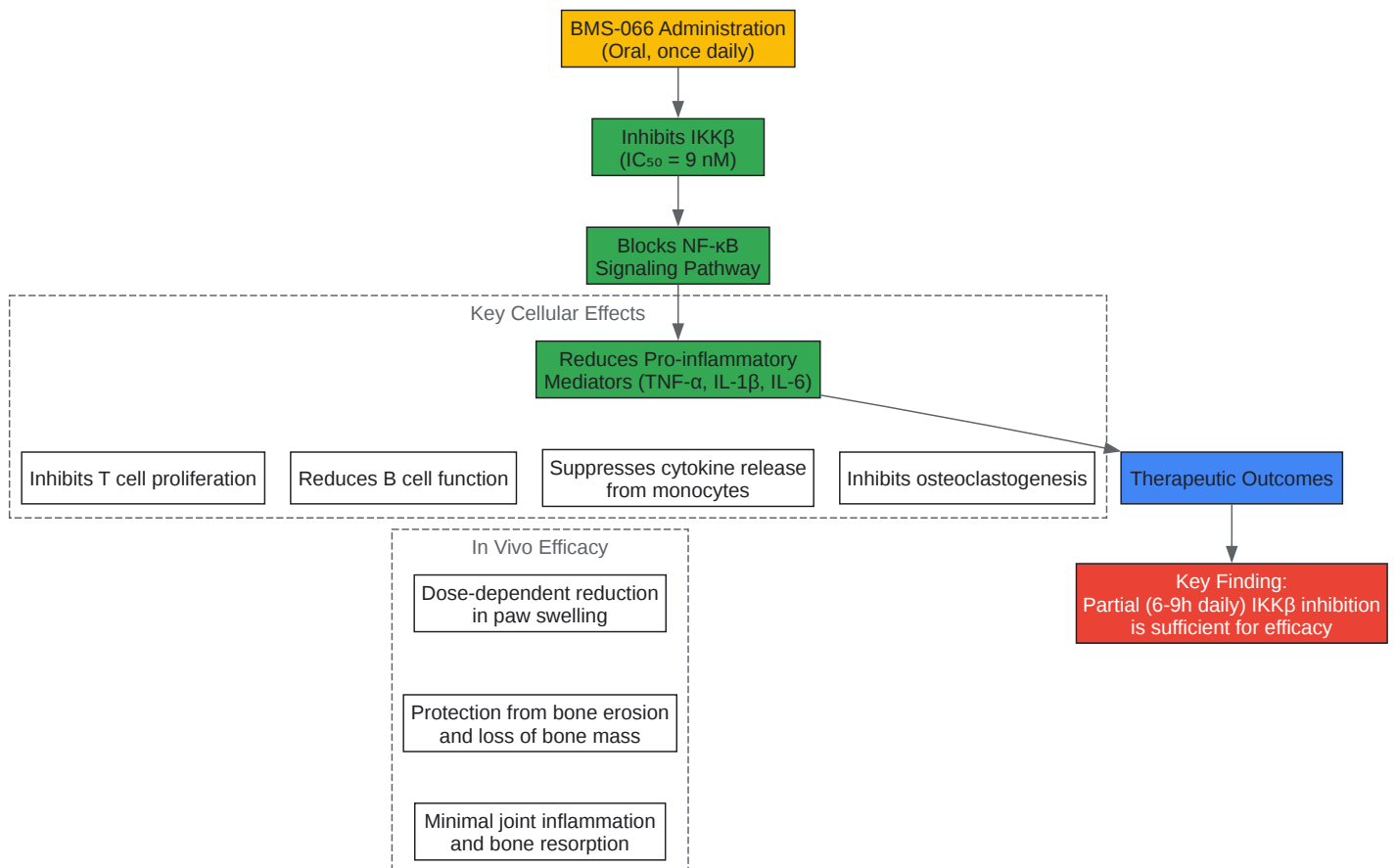
- **Stock Solution:** Dissolve **BMS-066** in DMSO to a concentration of **25.0 mg/mL** [1].
- **Working Solution (Protocol 1):**
 - Add 100 μ L of DMSO stock solution to 400 μ L of PEG 300 and mix evenly.
 - Add 50 μ L of Tween 80 and mix evenly.
 - Add 450 μ L of Saline to adjust the volume to 1 mL. The final concentration will be **2.5 mg/mL** [1].
- **Working Solution (Protocol 2):**
 - Add 100 μ L of DMSO stock solution to 900 μ L of Corn oil and mix evenly [1].

In Vivo Dosing and Efficacy

- **Animal Models:** Efficacy was demonstrated in **rat adjuvant-induced arthritis** and **mouse collagen-induced arthritis** models [3].
- **Effective Doses:**
 - In rats, once-daily oral doses of **5 mg/kg** and **10 mg/kg** were effective [3] [1] [2].
 - A similar dosing regimen was effective in the mouse model [3].
- **Dosing Schedule:** Once-daily oral dosing is sufficient. Coverage of the target concentration for **6 to 9 hours per day** was enough for therapeutic benefit, indicating that continuous, high-level inhibition is not necessary [3].

Mechanism of Action & Key Findings

The diagram below illustrates the mechanism of **BMS-066** and the experimental workflow that led to the critical finding of partial, periodic inhibition.



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Frequently Asked Questions

- **Why is only partial, periodic inhibition of IKK β sufficient for efficacy?** The therapeutic benefit likely stems from the **cumulative effect on multiple cellular pathways**. **BMS-066** doesn't just block one inflammatory signal; it simultaneously impacts T cells, B cells, monocytes, and osteoclastogenesis. This broad suppression of autoimmunity and joint destruction means that continuous, full-powered inhibition is not required [3].
- **What is the evidence for the efficacy of this dosing strategy?** Serum drug level measurements in satellite animals showed that a single daily dose provided only about **6 hours of coverage** per day of the target concentration. Despite this short coverage, the treatment was still effective at protecting against arthritis in both rat and mouse models, validating the strategy [3].
- **How selective is BMS-066?** **BMS-066** is a highly selective inhibitor. It is over **500-fold selective for IKK β** over the closely related IKK α . When tested against 155 other kinases, it was more than 400-fold selective for IKK β over 95% of them [3] [1].

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References

1. BMS-066 | JAK Inhibitor [medchemexpress.com]
2. - BMS | I κ B/IKK | Tyrosine Kinases | TargetMol 066 [targetmol.com]
3. Periodic, partial inhibition of I κ B Kinase beta- ... [pubmed.ncbi.nlm.nih.gov]

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